Allantoxanamide

Vue d'ensemble

Description

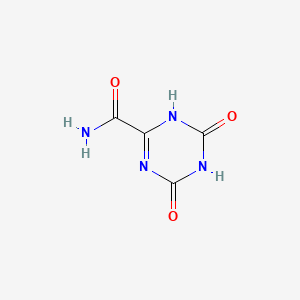

Allantoxanamide is a heteroarene and an aromatic amide . It is also known as 4,6-dioxo-1H-1,3,5-triazine-2-carboxamide .

Synthesis Analysis

This compound is a uricase inhibitor . It is used in animal models for studying purine biosynthesis, drug-induced hyperuricemia, and hyperuricosuria . The prolonged duration of action of this compound as compared to oxonic acid is due to its elimination kinetics .Molecular Structure Analysis

The molecular formula of this compound is C4H4N4O3 . It is also known as 2,4-Dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide .Chemical Reactions Analysis

This compound is a potent inhibitor of uricase activity both in vitro and in vivo . It blocks uricase and increases endogenously synthesized uric acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.1 . Its density is predicted to be 2.19±0.1 g/cm3 . The storage temperature is 2-8°C . The pKa is predicted to be 4.60±0.70 .Mécanisme D'action

Target of Action

Allantoxanamide primarily targets the enzyme uricase . Uricase is responsible for the conversion of uric acid into allantoin in most mammals . In these species, the urinary end product of purine metabolism is uric acid .

Mode of Action

This compound acts as an inhibitor of uricase . By blocking the activity of uricase, it prevents the conversion of uric acid into allantoin . This leads to an increase in the levels of endogenously synthesized uric acid .

Biochemical Pathways

The inhibition of uricase by this compound affects the purine metabolism pathway . Normally, uric acid, a product of purine metabolism, is converted into allantoin by uricase . In the presence of this compound, this conversion is blocked, leading to an accumulation of uric acid . This can result in hyperuricemia, a condition characterized by high levels of uric acid in the blood .

Pharmacokinetics

This compound is eliminated by the kidneys with a half-life of 25.4 minutes . This is double the half-life of oxonate, a related compound, during the first 30 minutes after administration . The prolonged duration of action of this compound compared to oxonic acid is due to its elimination kinetics .

Result of Action

The primary result of this compound’s action is an increase in the levels of uric acid in the body . This can lead to conditions such as hyperuricemia and gout, which are characterized by high levels of uric acid in the blood and painful arthropathy, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of elimination of this compound can be affected by renal function, as it is primarily eliminated by the kidneys . Furthermore, the efficacy of this compound can be influenced by the presence of other drugs or compounds that may interact with uricase or affect purine metabolism .

Safety and Hazards

When handling Allantoxanamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4,6-dioxo-1H-1,3,5-triazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXJVORILFDIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219512 | |

| Record name | Allantoxanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69391-08-8 | |

| Record name | Allantoxanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069391088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoxanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

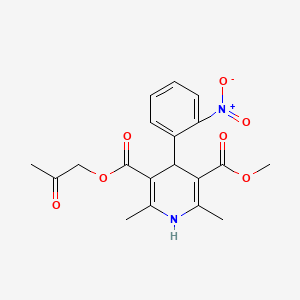

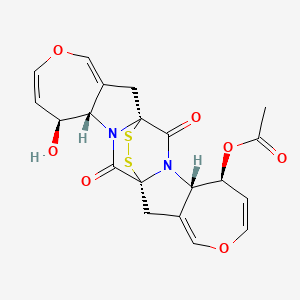

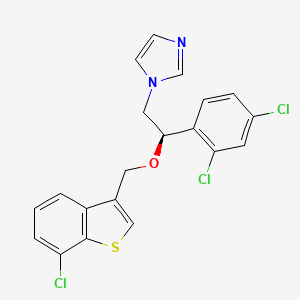

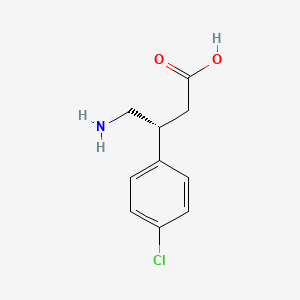

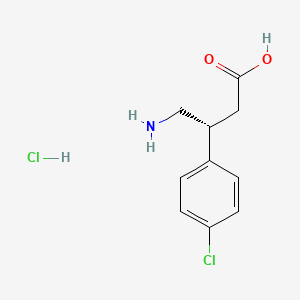

Feasible Synthetic Routes

Q & A

Q1: How does allantoxanamide induce hyperuricemia and what are the downstream effects?

A1: this compound is a potent uricase inhibitor, effectively elevating plasma uric acid levels by blocking the enzyme responsible for uric acid breakdown [, ]. This inhibition leads to hyperuricemia, which can have various downstream effects. Studies have shown that this compound-induced hyperuricemia can lead to:

- Renal dysfunction: This is attributed to the compound's nephrotoxicity, which further exacerbates hyperuricemia [].

- Cardiovascular effects: While the exact mechanisms are still being investigated, research suggests potential impacts on heart rate, blood pressure, and even myocardial infarction [, , ].

- Endothelial dysfunction: this compound-induced hyperuricemia has been linked to impaired vascular function, particularly regarding nitric oxide production and insulin sensitivity [].

Q2: How does this compound impact the cardiovascular system in the context of hyperuricemia?

A2: Research indicates that this compound-induced hyperuricemia can lead to various cardiac changes. Some observed effects include:

- Bradycardia and prolonged Q-T intervals on electrocardiograms [].

- Decreased mean arterial blood pressure [].

- Potential for myocardial infarction and cardiac hypertrophy, although the exact mechanisms require further investigation [, ].

Q3: Are there any therapeutic interventions that can mitigate the negative effects of this compound-induced hyperuricemia?

A4: Research suggests that co-administration of allopurinol, a hypouricemic drug, can attenuate some of the adverse effects caused by this compound []. Specifically, allopurinol has been shown to:

- Reduce serum uric acid levels and normalize blood pressure [, ].

- Restore insulin sensitivity and improve vascular function [].

- Prevent or mitigate cardiac hypertrophy and improve myocardial flow rate [].

Q4: What are the limitations of using this compound in research?

A4: Despite its usefulness in inducing robust hyperuricemia, this compound has limitations:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)